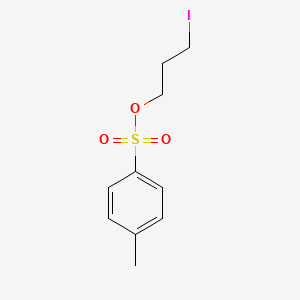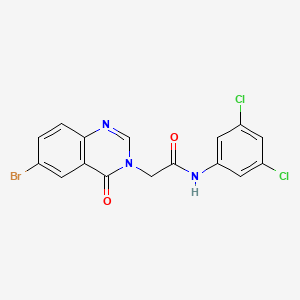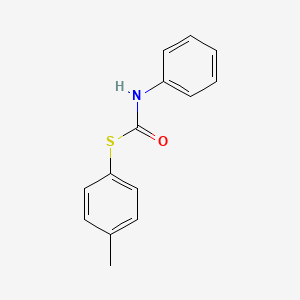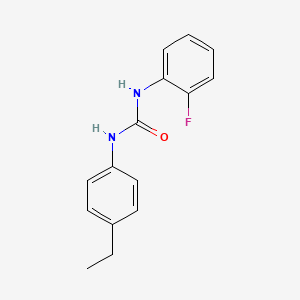![molecular formula C8H12O2 B11948474 Bicyclo[2.2.2]oct-7-ene-2,5-diol CAS No. 60239-28-3](/img/structure/B11948474.png)
Bicyclo[2.2.2]oct-7-ene-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[222]oct-7-ene-2,5-diol is an organic compound with the molecular formula C8H12O2 It is a bicyclic structure featuring two hydroxyl groups attached to a bicyclo[222]octene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-7-ene-2,5-diol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The hydroxyl groups can then be introduced through subsequent functionalization reactions. For example, the compound can be prepared by the reduction of bicyclo[2.2.2]oct-7-ene-2,5-dione using suitable reducing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and functional group transformations can be applied to scale up the production if needed.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.2]oct-7-ene-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, such as alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.
Major Products
Oxidation: Bicyclo[2.2.2]oct-7-ene-2,5-dione or bicyclo[2.2.2]oct-7-ene-2,5-dicarboxylic acid.
Reduction: Bicyclo[2.2.2]octane derivatives.
Substitution: Halogenated bicyclo[2.2.2]oct-7-ene derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.2]oct-7-ene-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of bicyclo[2.2.2]oct-7-ene-2,5-diol depends on its specific application. In chemical reactions, its bicyclic structure and hydroxyl groups play a crucial role in determining its reactivity and interaction with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Another bicyclic compound with carboxylic acid functionalities.
Bicyclo[2.2.2]oct-7-ene-2,5-dione: A related compound with ketone groups instead of hydroxyl groups.
Uniqueness
Bicyclo[2.2.2]oct-7-ene-2,5-diol is unique due to its specific arrangement of hydroxyl groups on the bicyclic framework, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and development.
Eigenschaften
CAS-Nummer |
60239-28-3 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
bicyclo[2.2.2]oct-7-ene-2,5-diol |
InChI |
InChI=1S/C8H12O2/c9-7-4-6-2-1-5(7)3-8(6)10/h1-2,5-10H,3-4H2 |
InChI-Schlüssel |
KAZXCICULANIQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC(C1O)CC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948395.png)











![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
